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Compound of Interest

Compound Name: 2-Methyl-3-nitropyridin-4-ol

Cat. No.: B170364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the

novel compound 2-Methyl-3-nitropyridin-4-ol. Due to the limited availability of published

experimental data for this specific isomer, this document presents a combination of predicted

spectroscopic data based on computational modeling and expected spectral characteristics

derived from analogous compounds. Detailed experimental protocols for the primary

spectroscopic techniques are also provided to guide researchers in the empirical analysis of

this and similar molecules.

Introduction
2-Methyl-3-nitropyridin-4-ol is a heterocyclic compound with potential applications in

pharmaceutical and agrochemical research.[1][2] Its biological activity is closely linked to its

molecular structure and electronic properties. Therefore, a thorough spectroscopic

characterization is essential for its unambiguous identification, purity assessment, and for

understanding its chemical behavior. This guide covers the key spectroscopic techniques used

for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass

Spectrometry (MS).

While experimental spectra for 2-Methyl-3-nitropyridin-4-ol are not readily available in the

current literature, this guide provides predicted ¹H and ¹³C NMR data, along with expected key

characteristics for IR, UV-Vis, and MS based on the analysis of structurally related compounds.
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Synthesis of 2-Methyl-3-nitropyridin-4-ol
The synthesis of 2-Methyl-3-nitropyridin-4-ol would likely begin with a suitable pyridine

precursor. A common method for producing 2-methyl-3-nitropyridines involves the reaction of 2-

chloro-3-nitropyridines with a methylating agent.[1][3] Subsequent functionalization to introduce

the hydroxyl group at the 4-position would be required. One possible synthetic route could

involve the nitration of 2-methyl-4-pyridone.

A general two-step synthesis for related 2-methyl-3-nitropyridines starts from 2-chloro-3-

nitropyridines, which are reacted with a malonic ester anion, followed by hydrolysis and

decarboxylation to yield the 2-methyl-3-nitropyridine.[3] Modification of this process would be

necessary to introduce the 4-hydroxy group.

Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-Methyl-3-
nitropyridin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. Due to the absence of experimental data, the following ¹H and ¹³C NMR chemical

shifts have been predicted using computational methods.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methyl-3-nitropyridin-4-ol
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¹H NMR ¹³C NMR

Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)

~8.0 Doublet H5 ~160

~7.0 Doublet H6 ~155

~2.5 Singlet CH₃ ~140

- - - ~130

- - - ~115

- - - ~20

Note: These are predicted values and may differ from experimental results. The exact chemical

shifts are influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

IR absorption bands for 2-Methyl-3-nitropyridin-4-ol are listed below.

Table 2: Expected IR Absorption Bands for 2-Methyl-3-nitropyridin-4-ol

Frequency Range (cm⁻¹) Vibration Functional Group

3400 - 3200 O-H stretch Hydroxyl

3100 - 3000 C-H stretch Aromatic

2950 - 2850 C-H stretch Methyl

1640 - 1580 C=C stretch Pyridine ring

1550 - 1500 N-O asymmetric stretch Nitro

1350 - 1300 N-O symmetric stretch Nitro

1250 - 1150 C-O stretch Phenolic
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly conjugated systems.

Table 3: Expected UV-Vis Absorption for 2-Methyl-3-nitropyridin-4-ol

λmax (nm) Solvent Electronic Transition

~280 - 320 Ethanol/Methanol π → π

~350 - 400 Ethanol/Methanol n → π

Note: The exact absorption maxima can be influenced by the solvent polarity.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule.

Table 4: Expected Mass Spectrometry Data for 2-Methyl-3-nitropyridin-4-ol

Technique Expected m/z Fragment

Electrospray Ionization (ESI) ~155.04 [M+H]⁺

~138.04 [M-OH]⁺

~109.04 [M-NO₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz (or higher) spectrometer equipped with a 5

mm BBO probe.
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Receiver Gain: Adjusted automatically

Acquisition Time: ~3-4 seconds

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024 or more (depending on sample concentration)

Receiver Gain: Adjusted automatically

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Spectral Width: 0 to 220 ppm

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual

solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two) with a Universal Attenuated Total Reflectance (UATR) accessory.
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition:

Spectral Range: 4000 to 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60).

Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁶ M) in a

UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Use a quartz cuvette with a

1 cm path length.

Acquisition:

Wavelength Range: 200 to 800 nm

Scan Speed: Medium

Data Interval: 1 nm

Data Processing: Record the absorbance spectrum. The wavelength of maximum

absorbance (λmax) is reported. A blank spectrum of the solvent should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap

instrument) with an electrospray ionization (ESI) source.
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

(e.g., methanol or acetonitrile).

Acquisition:

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

Mass Range: m/z 50 to 500

Capillary Voltage: ~3.5 kV

Source Temperature: ~120 °C

Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of

the ions. The molecular ion peak ([M+H]⁺) is used to confirm the molecular weight.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly

synthesized compound like 2-Methyl-3-nitropyridin-4-ol.
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Workflow for Spectroscopic Analysis of 2-Methyl-3-nitropyridin-4-ol
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-Methyl-3-
nitropyridin-4-ol.

This comprehensive approach, combining predictive methods with established experimental

protocols, provides a robust framework for the spectroscopic analysis of 2-Methyl-3-
nitropyridin-4-ol, facilitating further research and development in its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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